(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHYLBENZOATE
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Overview
Description
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHYLBENZOATE is an organic compound characterized by the presence of both amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHYLBENZOATE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3,4-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHYLBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHYLBENZOATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds and dyes .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHYLBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHYLBENZOATE
- (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHYLBENZOATE
Uniqueness
This compound is unique due to the presence of both methoxy and dimethyl groups on the aromatic rings. These functional groups contribute to its distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-5-6-14(9-12(11)2)18(21)24-20-17(19)13-7-8-15(22-3)16(10-13)23-4/h5-10H,1-4H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXKCIKBXMYJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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